molecular formula C20H20N6O6S2 B5050414 N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B5050414
M. Wt: 504.5 g/mol
InChI Key: RJCNKATULNIQMM-UHFFFAOYSA-N
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Description

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a furan ring and a thiadiazole ring

Properties

IUPAC Name

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O6S2/c27-17(13-3-1-7-31-13)21-19-25-23-15(33-19)5-9-29-11-12-30-10-6-16-24-26-20(34-16)22-18(28)14-4-2-8-32-14/h1-4,7-8H,5-6,9-12H2,(H,21,25,27)(H,22,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCNKATULNIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan-2-carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine to form the furan-2-carbonylamino intermediate.

    Synthesis of the 1,3,4-Thiadiazole Ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Ethoxylation: The thiadiazole intermediate undergoes ethoxylation using ethylene oxide to introduce the ethoxy groups.

    Final Coupling: The ethoxylated intermediate is coupled with another furan-2-carbonylamino-thiadiazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: It is used as a probe to study the interactions between proteins and small molecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately cell death in the case of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]propionamide
  • N-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]butyramide

Uniqueness

N-[5-[2-[2-[2-[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is unique due to its extended ethoxy chain, which enhances its solubility and reactivity compared to similar compounds. This makes it more versatile for various applications, particularly in medicinal chemistry and materials science.

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